![molecular formula C24H25O2P B3040666 Ethyl 2-(triphenylphosphoranylidene)butanoate CAS No. 22592-13-8](/img/structure/B3040666.png)
Ethyl 2-(triphenylphosphoranylidene)butanoate
Overview
Description
Ethyl 2-(triphenylphosphoranylidene)butanoate is a chemical compound with the molecular formula C24H25O2P . It has a molecular weight of 376.4 g/mol . The IUPAC name for this compound is ethyl 2-(triphenyl-λ5-phosphanylidene)butanoate .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoate group attached to an ethyl group and a triphenylphosphoranylidene group . The InChI string for this compound isInChI=1S/C24H25O2P/c1-3-23(24(25)26-4-2)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.4 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and seven rotatable bonds . Its topological polar surface area is 26.3 Ų . The compound has a complexity of 468 .Scientific Research Applications
Synthesis Applications
Synthesis of Difluorinated Compounds : Ethyl 2-(triphenylphosphoranylidene)butanoate is used in the synthesis of α,α-difluorinated β-hydroxy carbonyl compounds and gem-difluoromethylenated 2-triphenylphosphoranylidene δ-lactones, showing its utility in creating fluorinated organic compounds (Ibrayim et al., 2011).
Formation of Triazoles : The compound reacts with aryl azides to form novel (1H-1,2,3-triazol-5-yl)acetic acids under various conditions, illustrating its versatility in creating triazole derivatives (Pokhodylo et al., 2009).
Creation of β-Keto Esters : It's involved in Wittig condensations yielding high yields of alkatrienoates, which are valuable in synthesizing β-keto esters (Moorhoff, 2002).
Chemical Structure and Properties
Crystal Structure Analysis : Studies on this compound reveal insights into its conformation and electronic structure, contributing to a deeper understanding of its chemical properties (Castañeda et al., 2001).
Exploring Molecular Conformations : Analysis of various derivatives of this compound offers insights into preferred molecular conformations, useful for theoretical and applied chemistry studies (F. Castañeda et al., 2008).
Novel Compounds and Techniques
Development of Novel Compounds : this compound is key in synthesizing diverse novel compounds, such as ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridene-3-carboxylate, indicating its role in innovative chemical syntheses (Lu et al., 2009).
New Synthesis Techniques : Its involvement in the convenient synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates demonstrates its role in developing efficient synthesis techniques (Cao et al., 2002).
properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P/c1-3-23(24(25)26-4-2)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGNTVNBILPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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